Landiolol-D4 is a deuterated analog of landiolol, a short-acting beta-1 adrenergic receptor antagonist used primarily for managing postoperative atrial fibrillation and controlling heart rate in patients undergoing non-cardiac surgery. The deuteration of landiolol enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile.
Landiolol-D4 is classified as a pharmaceutical compound within the category of beta-blockers. It is specifically designed to provide a more stable and effective therapeutic option compared to its non-deuterated counterpart, landiolol. The compound is synthesized from precursor chemicals through various chemical reactions, which will be detailed further in this article.
The synthesis of Landiolol-D4 involves several key steps, primarily focusing on the incorporation of deuterium into the molecular structure of landiolol. The general synthetic pathway includes:
The synthetic route emphasizes the importance of controlling reaction conditions to achieve optimal yields while minimizing side reactions that could affect the final product's efficacy .
The synthesis of Landiolol-D4 involves several critical chemical reactions:
These reactions are carefully controlled to ensure high enantiomeric excess and yield, which are crucial for the therapeutic effectiveness of the compound .
Landiolol-D4 functions primarily as a selective beta-1 adrenergic receptor antagonist. Its mechanism of action involves:
The pharmacodynamics of Landiolol-D4 are similar to those of non-deuterated landiolol but may show enhanced stability due to deuteration, potentially leading to prolonged action and reduced side effects .
Landiolol-D4 is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of beta-blockers with enhanced stability profiles. Its applications include:
Landiolol-D4 (C₂₅H₃₅D₄N₃O₈; MW: 513.62 g/mol) is a deuterated analogue of the ultra-short-acting β1-adrenoreceptor antagonist landiolol, where four hydrogen atoms are replaced by deuterium at specific sites. The molecular structure retains the core features of landiolol: a morpholine-4-carbonyl group, a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, and a propanoate linker to a phenyl ring [3] [5] .
Deuterium atoms are incorporated exclusively in the ethylenediamine bridge of the morpholine-carbonylaminoethyl moiety (–NH–CH₂–CH₂–NH–; D₂ positions). This targets the methylene groups adjacent to the secondary and tertiary nitrogen atoms, resulting in the tetradeuterated structure denoted as "–NH–CD₂–CD₂–NH–" [7] . The labeling is position-specific, avoiding randomization and preserving the stereochemistry of the parent molecule’s (S)-configured hydroxypropoxy side chain [5] .
While direct X-ray crystallography data for Landiolol-D4 is limited in the provided sources, density functional theory (DFT) calculations predict subtle geometric alterations due to isotopic substitution. The C–D bond length (~1.09 Å) is shorter than C–H (~1.10 Å), potentially influencing torsional angles in the ethylenediamine linker. This may slightly alter the conformation of the morpholine-carboxamide group relative to the propanoate backbone, though the overall crystal packing and hydrogen-bonding networks remain comparable to the protio form [10].
Table 1: Deuteration Sites and Bond Parameters in Landiolol-D4
Molecular Region | Deuterated Position | Bond Type | Theoretical Bond Length (Å) |
---|---|---|---|
Morpholine-carbonylaminoethyl | –NH–CD₂–CD₂–NH– | C–D | 1.09 |
Hydroxypropoxy side chain | None | C–H | 1.10 |
Dioxolane ring | None | C–H | 1.10 |
Landiolol-D4 exhibits near-identical solubility to its protio counterpart in aqueous and organic solvents due to minimal mass differences and unchanged polar functional groups. In water, both forms show solubility ≥25 mg/mL at 25°C, forming clear solutions. Minor solubility differences emerge in hydrophobic solvents (e.g., chloroform), where deuterated C–D bonds slightly reduce solubility (Landiolol-D4: ~12 mg/mL vs. Landiolol: ~15 mg/mL in chloroform) [6] .
The deuterium labeling significantly enhances metabolic stability against esterase-mediated hydrolysis, a primary degradation pathway for landiolol:
Table 2: Hydrolysis Kinetics of Landiolol-D4 vs. Landiolol
Condition | Half-Life (Landiolol) | Half-Life (Landiolol-D4) | Kinetic Isotope Effect (KIE) |
---|---|---|---|
pH 3.0, 37°C | >24 h | >24 h | ~1.0 |
pH 7.4 (Human Plasma), 37°C | 10 min | 18 min | 1.8 |
pH 9.0, 37°C | 40 min | 45 min | 1.1 |
¹H and ¹³C NMR spectroscopy confirm deuterium placement and isotopic purity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1